
4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate: is a chemical compound with the molecular formula C12H8F2O8S3 and a molecular weight of 414.38 g/mol . This compound is known for its application in cross-coupling reactions, particularly in Suzuki-Miyaura reactions . It is a fluorosulfinate derivative of 4,4’-dihydroxydiphenyl sulfone, which is a sulfone-based compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisfluorosulfinate derivative . The general reaction scheme can be represented as follows:
4,4’-Dihydroxydiphenyl sulfone+Fluorosulfuric acid→4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorosulfinate groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Aqueous Medium: The reactions can be performed in water, making them environmentally friendly.
Room Temperature: The reactions are typically carried out at room temperature, which simplifies the process.
Major Products: The major products formed from these reactions depend on the specific reactants used in the cross-coupling reactions. Generally, the products are biaryl compounds formed through the coupling of aryl fluorosulfinate with aryl boronic acids .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds through Suzuki-Miyaura reactions.
Biology and Medicine:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate in cross-coupling reactions involves the activation of the fluorosulfinate group by a palladium catalyst. This activation facilitates the formation of a carbon-carbon bond between the aryl fluorosulfinate and the aryl boronic acid . The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-fluorosulfinate bond.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final biaryl product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Bis(4-hydroxyphenyl) sulfone:
Bisphenol S: Another sulfone-based compound with different substituents.
Uniqueness: 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate is unique due to the presence of fluorosulfinate groups, which enhance its reactivity in cross-coupling reactions. This makes it a valuable compound in synthetic chemistry for the formation of biaryl compounds .
Properties
CAS No. |
42158-98-5 |
|---|---|
Molecular Formula |
C12H8F2O8S3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-(4-fluorosulfonyloxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8F2O8S3/c13-24(17,18)21-9-1-5-11(6-2-9)23(15,16)12-7-3-10(4-8-12)22-25(14,19)20/h1-8H |
InChI Key |
HLYHIXFVAKOJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


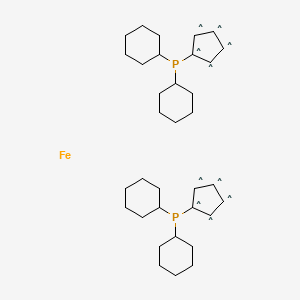
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)

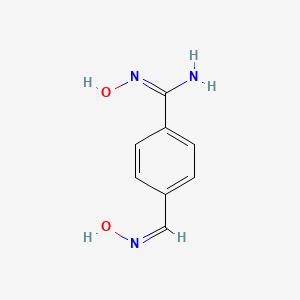
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)

![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
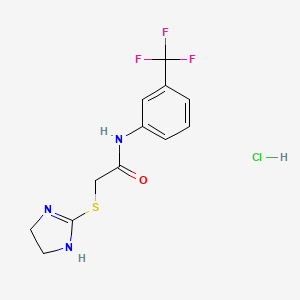
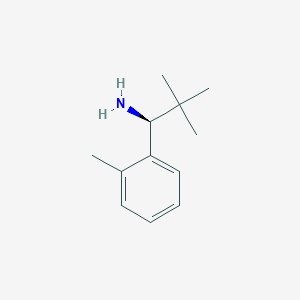
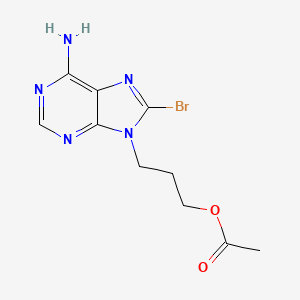
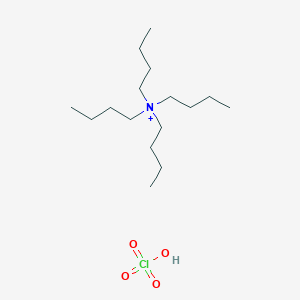

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
